2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Description
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane is a halogenated acetal derivative featuring a bromine atom at the ortho position and a methyl group at the para position on the phenyl ring. The compound is part of the 1,3-dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. This structure is commonly used as a protective group for aldehydes or ketones in organic synthesis. Key identifiers include CAS numbers 1704065-58-6 and 34824-58-3, and it is alternatively named 2-bromobenzaldehyde ethylene acetal . Its molecular formula is C₁₀H₁₁BrO₂, with an average molecular weight of 243.1 g/mol.
The compound's stability and reactivity are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, making it useful in cross-coupling reactions and as a precursor in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJAKZXARLDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to ensure selectivity and minimize side reactions . The brominated product is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and bromine addition rate, to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The dioxolane ring can undergo cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and dioxolane ring contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives
Structural and Electronic Effects
- Halogen Position : Bromine at the ortho position (as in the target compound) increases steric hindrance compared to meta or para isomers (e.g., 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane) . This affects reactivity in nucleophilic substitutions.
- Substituent Diversity : Methoxy groups (e.g., 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) enhance solubility in polar solvents, whereas halogens like fluorine or iodine alter electronic properties and metabolic stability .
- Ring Stability : The dioxolane ring in doxophylline undergoes enzymatic oxidation to form a hydroxyethyl ester metabolite, indicating susceptibility to ring-opening under biological conditions .
Biological Activity
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a brominated methylphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial properties and applications in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13BrO2
- Molecular Weight : 273.13 g/mol
The presence of bromine and the dioxolane ring contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The bromine atom can enhance binding affinity through halogen bonding, while the dioxolane ring may facilitate interactions with enzymes and receptors. This can lead to significant biological effects, including:
- Inhibition of microbial growth : The compound has shown potential in inhibiting the growth of various microorganisms.
- Modulation of enzymatic activity : It may affect the function of specific enzymes involved in metabolic pathways.
Biological Activity Studies
Several studies have investigated the biological properties of this compound:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 9.375 |
| Klebsiella pneumoniae | 100 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted that compounds similar to this compound exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of halogen substituents in enhancing antimicrobial efficacy .
- Enzymatic Modulation : Another investigation focused on the compound's potential to modulate enzymatic activity. It was found that certain derivatives could inhibit key enzymes involved in bacterial cell wall synthesis, further supporting its role as a bioactive compound .
Synthesis and Industrial Applications
The synthesis of this compound typically involves bromination of 4-methylphenol followed by cyclization to form the dioxolane ring. The synthetic route is crucial for ensuring high yield and purity, often employing continuous flow reactors for efficiency .
In industrial applications, this compound serves as an intermediate in the production of agrochemicals and fine chemicals due to its reactivity and versatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
